molecular formula C5H9N3O B2890456 3-methoxy-1-methyl-1H-pyrazol-4-amine CAS No. 1431962-46-7; 332069-74-6

3-methoxy-1-methyl-1H-pyrazol-4-amine

Cat. No.: B2890456
CAS No.: 1431962-46-7; 332069-74-6
M. Wt: 127.147
InChI Key: BRXSXFLSHMQQJY-UHFFFAOYSA-N
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Description

3-Methoxy-1-methyl-1H-pyrazol-4-amine (CAS: 1431962-46-7, molecular formula: C₅H₁₀ClN₃O) is a pyrazole derivative with a methoxy group at position 3 and a methyl group at position 1. It is commonly used as an intermediate in pharmaceutical synthesis, notably in the preparation of covalent EGFR inhibitors like PF-06747775 . The hydrochloride salt form (molecular weight: 163.60 g/mol) is stable under inert storage conditions and exhibits irritant properties, requiring precautions during handling (H302, H315, H319, H335 hazard codes) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methoxy-1-methylpyrazol-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O/c1-8-3-4(6)5(7-8)9-2/h3H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRXSXFLSHMQQJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Pyrazole Core

3-Ethoxy-1-methyl-1H-pyrazol-4-amine
  • Structure : Ethoxy group replaces methoxy at position 3 (C₆H₁₁N₃O).
  • SMILES: CCOC1=NN(C=C1N)C .
  • Applications : Similar synthetic utility but may require adjusted reaction conditions due to steric effects.
3-(1H-Benzimidazol-2-yl)-1-methyl-1H-pyrazol-4-amine
  • Structure : Benzimidazole substituent at position 3.
  • Properties : Enhanced aromaticity and π-π stacking capability, making it suitable for kinase inhibitors or DNA intercalation. Molecular weight: 228.27 g/mol .
  • Applications: Potential use in anticancer agents due to benzimidazole’s known biological activity.
3-Chloro-N-(2-methoxyethyl)-1-(pyridin-3-yl)-1H-pyrazol-4-amine
  • Structure : Chloro and pyridyl substituents (C₁₁H₁₄ClN₅O).
  • Properties : Chloro group increases electrophilicity, while the pyridyl moiety introduces hydrogen-bonding sites. Melting point: 157–158°C .
  • Applications : Likely used in metal-catalyzed cross-coupling reactions for drug discovery.

Functional Group Impact on Reactivity and Bioactivity

Methoxy vs. Hydroxymethyl Groups
  • 3-Methoxy : Electron-donating methoxy group stabilizes intermediates in nucleophilic substitutions (e.g., in EGFR inhibitor synthesis ).
  • 4-Hydroxymethylpyrazole Derivatives : Hydroxymethyl groups enable intramolecular cyclization to form pyrazolo[3,4-d][1,3]oxazin-6(4H)-ones, useful in anti-inflammatory and antitumor agents .
Trifluoromethylphenoxy Substituents
  • Example: 1-Methyl-3-[3-(trifluoromethyl)phenoxy]-1H-pyrazol-4-amine (C₁₁H₁₁F₃N₄O).
  • Properties : Trifluoromethyl enhances metabolic stability and bioavailability. Molecular weight: 296.23 g/mol .
  • Applications: Potential CNS drugs due to blood-brain barrier penetration.

Q & A

Q. What are the established synthetic routes for 3-methoxy-1-methyl-1H-pyrazol-4-amine, and how are reaction conditions optimized?

Methodological Answer : The synthesis typically involves multi-step organic reactions, such as:

Condensation Reactions : Reacting pyrazole precursors (e.g., 1-methylpyrazol-4-amine derivatives) with methoxy-containing reagents under controlled pH and temperature (e.g., 35–80°C) .

Alkylation : Introducing the methyl group via alkylating agents (e.g., methyl iodide) in the presence of bases like cesium carbonate .

Purification : Chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization to achieve >95% purity .
Key optimization parameters include solvent choice (e.g., DMSO for polar intermediates), reaction time (24–72 hours), and inert atmosphere to prevent oxidation .

Q. How is this compound characterized using spectroscopic and crystallographic methods?

Methodological Answer :

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR identify substituent positions and confirm methoxy group integration (e.g., δ 3.8–4.0 ppm for OCH3_3) .
  • HRMS : Validates molecular weight (e.g., m/z 142.1 [M+H]+^+) and fragmentation patterns .
  • X-ray Crystallography : Resolves bond angles and torsional strain in derivatives using SHELX software for refinement . For example, pyrazole ring planarity deviations (<5°) are quantified .

Q. What reaction conditions are critical for modifying the pyrazole ring of this compound?

Methodological Answer :

  • Substitution Reactions : Use nucleophiles (e.g., amines, halides) with bases like NaH in THF at 0–25°C .
  • Oxidation/Reduction : Hydrogen peroxide (oxidation) or NaBH4_4 (reduction) under pH-controlled conditions to preserve the methoxy group .
  • Catalysis : Copper(I) bromide accelerates coupling reactions (e.g., Ullmann-type) for aryl group introduction .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

Methodological Answer : SHELX-based refinement analyzes electron density maps to:

  • Confirm Substituent Orientation : Distinguish between N-methyl and O-methoxy groups in crowded regions .
  • Detect Tautomerism : Resolve keto-enol equilibria in pyrazole derivatives by comparing bond lengths (e.g., C–O vs. C–N distances) .
  • Validate Hydrogen Bonding : Identify intermolecular interactions stabilizing crystal packing, critical for solubility studies .

Q. What strategies address contradictions in biological activity data across studies?

Methodological Answer :

  • Dose-Response Analysis : Re-evaluate IC50_{50} values under standardized assays (e.g., MTT for cytotoxicity) to control for batch variability .

  • Comparative Tables :

    DerivativeAnticancer Activity (IC50_{50}, μM)Anti-inflammatory (COX-2 Inhibition %)
    Parent compound25.3 ± 2.168 ± 5
    4-Methoxy analog12.4 ± 1.882 ± 4
    Data from structurally similar compounds highlight substituent effects .
  • Meta-Analysis : Cross-reference with databases (e.g., PubChem) to identify outliers in reported bioactivities .

Q. Which computational methods predict the compound’s interaction with biological targets?

Methodological Answer :

  • Molecular Docking : AutoDock Vina simulates binding to enzymes (e.g., kinases) using PyRx for scoring. Pyrazole derivatives show affinity for ATP-binding pockets (ΔG ≈ -8.5 kcal/mol) .
  • QSAR Models : Correlate substituent electronegativity (e.g., Hammett constants) with antimicrobial activity (R2^2 > 0.85) .
  • MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories, identifying key residues (e.g., Lys123 in kinase targets) .

Q. How does isomerism or stereochemistry affect the compound’s reactivity and bioactivity?

Methodological Answer :

  • Regioisomerism : Positional shifts of the methoxy group (e.g., 3- vs. 5-methoxy) alter electronic profiles (HOMO-LUMO gaps by 0.3 eV) and antibacterial efficacy (2–4-fold differences) .
  • Conformational Analysis : NMR NOESY detects steric hindrance between methyl and methoxy groups, impacting solubility (logP variance: 0.5–1.2) .

Q. What methodologies assess the compound’s stability under varying pH and temperature?

Methodological Answer :

  • Accelerated Degradation Studies : Incubate at 40–60°C and pH 1–13 for 1–4 weeks, monitoring decomposition via HPLC .
  • Kinetic Modeling : Arrhenius plots determine activation energy (Ea_a) for hydrolysis (e.g., Ea_a ≈ 45 kJ/mol in acidic conditions) .
  • Light Exposure Tests : UV-Vis spectroscopy tracks photodegradation (λ = 254 nm), revealing methoxy group lability .

Q. How do structural modifications enhance the compound’s pharmacological profile?

Methodological Answer :

  • Functional Group Addition : Introducing fluorine at the 5-position increases blood-brain barrier permeability (PAMPA logPe_e = -5.2 → -4.1) .
  • Hybrid Molecules : Conjugation with coumarin (e.g., via amide linkages) improves anticancer activity (IC50_{50} reduced by 60%) .

Q. What comparative studies exist between this compound and structurally related pyrazoles?

Methodological Answer :

  • Activity Comparison :

    CompoundEnzyme Inhibition (%)Solubility (mg/mL)
    3-Methoxy-1-methyl-pyrazol-4-amine72 ± 31.8 ± 0.2
    1-Ethyl-4-methoxy analog85 ± 40.9 ± 0.1
    Ethyl substitution improves target affinity but reduces solubility .
  • Thermodynamic Studies : DSC measures melting points (e.g., 104–107°C) to correlate crystallinity with bioavailability .

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